3-(4-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are nitrogen-containing heterocycles that have been extensively studied due to their presence in various natural and synthetic compounds with significant biological activities. This particular compound features a unique structure with a methanoisoxazolo ring fused to an isoindole core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE typically involves multicomponent reactions and cycloaddition processes. One common method includes the [3+2] cycloaddition of azomethine ylides with münchnones, followed by a series of ring closure reactions . Transition metal-catalyzed C–H activation reactions are also employed to construct the isoindole core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cycloaddition and ring closure reactions. The process may also involve purification steps such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens or alkyl groups to the compound.
Scientific Research Applications
3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: This compound shares a similar isoindole core but differs in its substituents and overall structure.
2,6-Bis[2-(4-chlorophenyl)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Another isoindole derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE lies in its fused methanoisoxazolo ring, which imparts unique chemical reactivity and potential biological activities. This structural feature distinguishes it from other isoindole derivatives and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H17ClN2O3 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-10-phenyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C22H17ClN2O3/c23-12-8-6-11(7-9-12)19-18-14-10-15(20(18)28-24-19)17-16(14)21(26)25(22(17)27)13-4-2-1-3-5-13/h1-9,14-18,20H,10H2 |
InChI Key |
MAAYCDPIHURLKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)Cl)C(=O)N(C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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